molecular formula C15H21ClN4O2 B2650080 4-({4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one CAS No. 2415572-10-8

4-({4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one

Cat. No.: B2650080
CAS No.: 2415572-10-8
M. Wt: 324.81
InChI Key: UMCJQVTUPQCPGU-UHFFFAOYSA-N
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Description

4-({4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as type 2 diabetes mellitus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one involves multiple steps, starting with the preparation of the chloropyrimidine derivative. The chloropyrimidine is then reacted with piperidine under specific conditions to form the intermediate compound. This intermediate is further reacted with methylpyrrolidinone to yield the final product. Common reagents used in these reactions include bases like sodium bicarbonate and solvents such as ethanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-({4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs of the original compound .

Scientific Research Applications

4-({4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders such as type 2 diabetes mellitus.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

The mechanism of action of 4-({4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets in the body. This compound is known to act as an agonist for G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. By activating GPR119, the compound stimulates glucose-dependent insulin release and promotes the secretion of incretin hormones such as glucagon-like peptide 1 (GLP-1), thereby helping to regulate blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one is unique due to its specific molecular structure, which allows it to selectively target GPR119 and exert its therapeutic effects. Its ability to stimulate both insulin release and incretin hormone secretion makes it a promising candidate for the treatment of type 2 diabetes mellitus .

Properties

IUPAC Name

4-[[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O2/c1-19-9-11(6-14(19)21)10-20-4-2-13(3-5-20)22-15-17-7-12(16)8-18-15/h7-8,11,13H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCJQVTUPQCPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)CN2CCC(CC2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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